molecular formula C18H19N3O B12124445 2,4-diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one

2,4-diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B12124445
M. Wt: 293.4 g/mol
InChI Key: BPYWTIHKVVKCGT-UHFFFAOYSA-N
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Description

2,4-Diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional phenyl groups attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a hydrazine derivative with a diketone, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,4-Diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
  • Indazole derivatives
  • Pyrazolopyridine derivatives

Uniqueness

2,4-Diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

2,4-diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C18H19N3O/c22-18-16-15(13-7-3-1-4-8-13)11-12-19-17(16)20-21(18)14-9-5-2-6-10-14/h1-10,15-17,19-20H,11-12H2

InChI Key

BPYWTIHKVVKCGT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C(C1C3=CC=CC=C3)C(=O)N(N2)C4=CC=CC=C4

Origin of Product

United States

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